ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate
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Overview
Description
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a versatile chemical compound with a unique structure that enables various applications in scientific research.
Mechanism of Action
Target of Action
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a complex compound that is part of the carbamate class of compounds . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups . .
Mode of Action
Carbamates, in general, are known for their ability to interact with their targets through various mechanisms . For instance, some carbamates act as protecting groups for amines, which can be installed and removed under relatively mild conditions .
Biochemical Pathways
For example, urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor .
Result of Action
For example, some carbamates are known to have deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Preparation Methods
The synthesis of ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates . Industrial production methods often utilize tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C .
Chemical Reactions Analysis
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include activated sulfonium reagents, DBU, and carbonylimidazolide . Major products formed from these reactions include ureas, thiocarbamates, and substituted O-aryl carbamates .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used for material synthesis and catalysis. In biology and medicine, it is explored for its potential in drug development, particularly in the treatment of various diseases. Additionally, it has industrial applications in the synthesis of specialized materials and chemicals.
Comparison with Similar Compounds
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate can be compared with other similar compounds, such as ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenylcarbamate . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting versatility in scientific research applications .
Properties
IUPAC Name |
ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNFBGHOORFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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